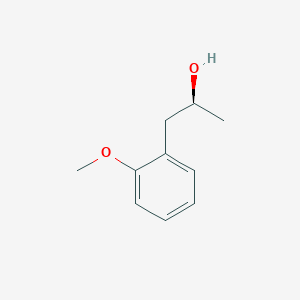

(2S)-1-(2-methoxyphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Stereoselective Transformations of 2s 1 2 Methoxyphenyl Propan 2 Ol

Stereospecific Reactions at the Hydroxyl Group

The secondary alcohol moiety is a key site for synthetic modification, allowing for the formation of various derivatives and enabling control over the compound's stereochemistry.

Derivatization for Synthetic Intermediates

The hydroxyl group of (2S)-1-(2-methoxyphenyl)propan-2-ol can be readily derivatized to form essential synthetic intermediates. A common and straightforward derivatization is esterification, such as acetylation, to form the corresponding acetate (B1210297). This transformation is often employed in kinetic resolution processes. For instance, in related aryloxy-propan-2-ol systems, lipase-catalyzed hydrolysis of the racemic acetate is a well-established method for separating enantiomers, yielding enantiomerically pure alcohols and acetates that serve as chiral building blocks for pharmaceuticals. mdpi.com

The alcohol can also be converted into a better leaving group, for example, by tosylation or mesylation. These sulfonated intermediates are highly valuable in nucleophilic substitution reactions for introducing a wide range of functionalities. Furthermore, the hydroxyl group can be halogenated using reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃), converting the alcohol into the corresponding alkyl halide. google.com These halogenated derivatives are versatile precursors for forming carbon-carbon and carbon-heteroatom bonds. Such derivatizations underscore the importance of this compound and its analogs as intermediates in the synthesis of more complex molecules, including lignin (B12514952) model compounds and active pharmaceutical ingredients. researchgate.netprotocols.ioresearchgate.net

Table 1: Examples of Derivatization Reactions at the Hydroxyl Group This table is illustrative and based on common reactions for secondary alcohols of this type.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Esterification | Acetic Anhydride (B1165640), Pyridine | Acetate Ester | Intermediate for enzymatic resolution mdpi.com |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate Ester | Activation of OH for substitution |

| Halogenation | Thionyl Chloride (SOCl₂) | Alkyl Chloride | Versatile synthetic precursor google.com |

| O-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | Ether | Modification of polarity and reactivity |

Stereochemical Inversion and Retention Pathways

Controlling the stereochemistry at the C-2 position is critical for stereoselective synthesis. The (2S) configuration of the alcohol can be either retained or inverted depending on the reaction mechanism.

The Mitsunobu reaction is a powerful and widely used method for achieving a clean inversion of stereochemistry at a secondary alcohol center. organic-chemistry.orgnih.gov This reaction involves treating the alcohol with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov The reaction proceeds via an Sₙ2 mechanism, where the incoming nucleophile attacks the carbon atom from the side opposite to the activated hydroxyl group, resulting in complete inversion of the stereocenter. For example, reacting this compound with a nucleophile like phthalimide (B116566) under Mitsunobu conditions would yield the (2R)-phthalimido derivative. mdpi.comorganic-chemistry.org This strategy is valuable in the synthesis of chiral amines after subsequent deprotection. mdpi.com

Table 2: Stereochemical Outcome of Key Reactions at the Chiral Center This table is illustrative and based on established reaction mechanisms.

| Reaction | Reagent(s) | Typical Nucleophile (Nu⁻) | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Carboxylate, Phthalimide | Inversion (S → R) | mdpi.comorganic-chemistry.orgnih.gov |

| Sₙ2 Substitution (from Tosylate) | Base (e.g., NaOH) | Hydroxide, Azide (B81097) | Inversion (S → R) | |

| Halogenation (e.g., with SOCl₂) | Thionyl Chloride | Chloride | Inversion (S → R) | google.com |

| Sₙ1 Substitution (acidic conditions) | H⁺, weak Nu⁻ | H₂O, ROH | Racemization (S → R/S mixture) |

Reactions that proceed through an Sₙ1 mechanism, which involves a planar carbocation intermediate, would lead to racemization, yielding a mixture of both (R) and (S) products. Such pathways are generally avoided when stereochemical control is desired. Retention of configuration is less common in direct substitutions but can be achieved through multi-step sequences involving double inversions.

Reactions Involving the Aromatic Ring and Methoxy (B1213986) Moiety

The substituted benzene (B151609) ring offers further opportunities for functionalization, primarily through electrophilic substitution, while the methoxy group itself can be a target for transformation or cleavage.

Electrophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The methoxy group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. libretexts.orglibretexts.org The alkyl side chain at the C-1 position is a weak activating group and is also an ortho, para-director.

In this specific molecule, the positions available for substitution are C-3, C-4, C-5, and C-6.

Para-substitution: The C-5 position is para to the strongly activating methoxy group and meta to the alkyl chain. It is sterically accessible and electronically favored, making it a likely site for substitution.

Ortho-substitution: The C-3 position is ortho to the methoxy group and meta to the alkyl chain. This position is also electronically activated. The C-1 position is ortho to the alkyl chain but is already substituted. The C-6 position is ortho to the methoxy group but is sterically hindered by the adjacent propanol (B110389) side chain.

Therefore, electrophilic attack is most likely to occur at the C-5 (para) and C-3 (ortho) positions. In many cases, such as the bromination or nitration of anisole (B1667542), the para product is formed preferentially due to reduced steric hindrance compared to the ortho position. libretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution Based on directing effects of the methoxy group.

| Reaction Type | Reagent(s) | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 3-Nitro derivatives | libretexts.org |

| Bromination | Br₂, FeBr₃ | 5-Bromo derivative | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl derivative | libretexts.orgmakingmolecules.com |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid derivative | masterorganicchemistry.com |

Transformations of the Methoxy Group

While cleavage is the most common reaction, other transformations of the methoxy group are possible. Oxidative demethylation can occur under specific conditions, converting the methoxy group into a hydroxyl group without necessarily using the harsh acidic reagents discussed in the next section. This can sometimes be achieved with reagents that facilitate electron transfer. researchgate.net However, for this specific molecule, such transformations are not widely documented and would need to be considered in the context of potential reactions at the alcohol and the aromatic ring.

Cleavage of Aryl-Ether Linkages

The aryl-ether linkage of the methoxy group is robust but can be cleaved under specific, typically harsh, conditions. The standard method for cleaving aryl methyl ethers is treatment with a strong acid, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). doubtnut.com

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid. This makes the attached methyl group susceptible to nucleophilic attack by the halide ion (e.g., I⁻). The reaction proceeds via an Sₙ2 pathway where the iodide attacks the methyl carbon, displacing the much more stable phenol (B47542) as a leaving group. doubtnut.com The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. Thus, the reaction exclusively yields the corresponding phenol, 2-(2-hydroxy-1-methylethyl)phenol, and methyl iodide.

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). nih.gov These reagents are effective under anhydrous conditions and can sometimes offer greater selectivity, especially in complex molecules. For instance, selective demethylation of one methoxy group in the presence of others has been observed during Friedel-Crafts reactions on related dimethoxyphenol systems. nih.gov

Table 4: Reagents for Aryl-Ether Cleavage of the Methoxy Group

| Reagent(s) | Conditions | Products | Mechanism Type | Reference |

|---|---|---|---|---|

| Hydroiodic Acid (HI) | Heat | Phenol + Methyl Iodide | Sₙ2 on methyl group | doubtnut.com |

| Hydrobromic Acid (HBr) | Heat | Phenol + Methyl Bromide | Sₙ2 on methyl group | |

| Boron Tribromide (BBr₃) | Anhydrous, low temp | Phenol + Me-BBr₂ complex | Lewis acid assisted cleavage | |

| Aluminum Chloride (AlCl₃) | Anhydrous, heat | Phenol + Methyl Chloride | Lewis acid assisted cleavage | nih.gov |

Carbon-Carbon Bond-Forming Reactions

The utility of this compound as a chiral building block is prominently demonstrated in its capacity to undergo various carbon-carbon bond-forming reactions. These transformations allow for the construction of complex molecular architectures with a high degree of stereocontrol, originating from the inherent chirality of the starting alcohol.

Alpha-Functionalization of the Propanol Backbone

The position alpha to the hydroxyl group on the propanol backbone is a key site for functionalization. While direct C-H activation at this position is challenging, a common strategy involves the oxidation of the secondary alcohol to the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This ketone can then readily undergo a variety of well-established alpha-functionalization reactions.

Transition metal-catalyzed α-alkylation of the resulting ketone represents a powerful method for C-C bond formation. mdpi.com Catalytic systems based on palladium, iridium, and rhodium have been extensively studied for the α-alkylation of ketones, often employing chiral ligands to induce asymmetry. mdpi.com In the context of 1-(2-methoxyphenyl)propan-2-one, the existing chirality of the molecule could influence the diastereoselectivity of the alkylation reaction.

Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst, often a ruthenium or iridium complex, transiently oxidizes the alcohol to the ketone, which then reacts with a suitable pronucleophile. The catalyst then returns the hydrogen to the intermediate to form the final product. For instance, α-olefination of nitriles can be achieved using secondary alcohols in the presence of a heterogeneous Ru-Fe bimetallic catalyst. acs.org This method produces β-disubstituted vinyl nitriles, which are versatile synthetic intermediates. acs.org

A plausible reaction pathway for the α-alkylation of this compound is outlined below:

| Step | Description | Catalyst/Reagent | Intermediate/Product |

| 1 | Oxidation | PCC or Swern oxidation | 1-(2-methoxyphenyl)propan-2-one |

| 2 | Enolate Formation | LDA or other strong base | Lithium enolate |

| 3 | Alkylation | Alkyl halide (R-X) | α-alkylated ketone |

| 4 | Reduction | NaBH4 or L-Selectride® | Diastereomeric α-alkylated alcohols |

Alternatively, direct catalytic methods that avoid the isolation of the ketone intermediate are often preferred for their efficiency.

Cyclization Reactions Utilizing the Chiral Center

The chiral center of this compound can be a powerful controlling element in stereoselective cyclization reactions, leading to the formation of cyclic compounds with high enantiomeric or diastereomeric purity.

One potential application is in diastereoselective Ritter reactions. Chiral secondary benzylic alcohols are known to undergo acid-catalyzed Ritter reactions with nitriles to produce chiral amides with good diastereoselectivity. capes.gov.br These amides are valuable precursors for the synthesis of chiral 1,2-diamines and β-amino acids. capes.gov.br The reaction proceeds through a stabilized benzylic carbocation, and the stereochemical outcome is influenced by the existing chiral center.

Furthermore, the molecule could be derivatized to participate in intramolecular cyclizations. For example, if the methoxy group were replaced with a group capable of participating in a ring-forming reaction, such as an alkene, intramolecular cyclizations like the Prins reaction could be envisioned. The stereochemistry of the newly formed rings would be directed by the (S)-configured stereocenter.

Drawing inspiration from the synthesis of fluorenols from racemic secondary ortho-bromobenzyl alcohols, one could foresee a pathway where a suitably functionalized derivative of this compound undergoes a palladium-catalyzed enantioconvergent cyclization. rsc.org In such a scenario, the chiral information from a chiral ligand on the catalyst would override the starting material's chirality to produce a single enantiomer of the cyclized product.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methodologies. For a chiral molecule like this compound, mechanistic studies focus on elucidating the factors that control stereoselectivity.

Elucidation of Reaction Pathways and Transition States

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the origin of stereoselectivity. nih.gov

For instance, in a hypothetical palladium/copper co-catalyzed asymmetric benzylic substitution reaction involving a derivative of this compound, DFT calculations could elucidate the structure of the key η³-oxybenzyl-Pd intermediate. nih.gov The stereochemical outcome of the reaction would be determined by the facial selectivity of the nucleophilic attack on this intermediate. nih.gov

Kinetic studies, such as the determination of kinetic isotope effects (KIEs), provide experimental evidence for the rate-determining step of a reaction and the nature of the transition state. In the oxidation of benzylic alcohols, a significant primary KIE would suggest that the cleavage of the benzylic C-H bond is involved in the rate-determining step. acs.org

The following table summarizes common techniques used in mechanistic elucidation:

| Technique | Information Gained |

| Density Functional Theory (DFT) | Geometries and energies of reactants, products, intermediates, and transition states. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking/forming in the rate-determining step. |

| In-situ Spectroscopy (NMR, IR) | Detection and characterization of reactive intermediates. |

| Hammett Analysis | Probing electronic effects on reaction rates to understand charge distribution in the transition state. acs.org |

Role of Stereoelectronic Effects in Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity of a molecule, play a critical role in the transformations of this compound. The conformation of the molecule, particularly around the chiral center, will dictate the alignment of orbitals involved in bond formation and cleavage.

In nucleophilic substitution reactions at the carbinol carbon (after activation of the hydroxyl group), the incoming nucleophile will preferentially attack from the side opposite to the leaving group (anti-periplanar), leading to an inversion of configuration (an SN2-type mechanism). The stability of the transition state will be influenced by the steric bulk of the substituents around the chiral center and by potential stabilizing interactions, such as hyperconjugation.

The presence of the methoxy group on the phenyl ring also has significant electronic implications. Its electron-donating nature can stabilize a developing positive charge on the benzylic carbon, potentially favoring reaction pathways that involve carbocationic intermediates. In such cases, the stereochemical outcome might be partial or complete racemization, unless the chiral center can effectively shield one face of the carbocation from attack.

The interplay between steric and electronic effects ultimately governs the chemo-, regio-, and stereoselectivity of reactions involving this compound, making it a fascinating subject for further synthetic and mechanistic exploration.

Applications of 2s 1 2 Methoxyphenyl Propan 2 Ol As a Chiral Scaffold in Asymmetric Synthesis

As a Chiral Building Block for Complex Organic Molecules

The utility of a chiral molecule as a building block lies in its ability to be incorporated into a larger molecule, thereby transferring its stereochemical information. The stereocenter of (2S)-1-(2-methoxyphenyl)propan-2-ol can be preserved through subsequent chemical transformations, leading to the formation of complex, enantiopure products.

Chiral alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals. rsc.org The this compound scaffold could potentially be employed in the synthesis of various active pharmaceutical ingredients (APIs). For instance, chiral β-amino alcohols are key structural motifs in many drugs. The hydroxyl group of this compound could be converted to an amino group through a variety of established chemical methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through activation of the alcohol and subsequent displacement with an azide (B81097) and reduction.

The synthesis of enantiomerically pure amines is of great importance in drug discovery. One can envision the conversion of this compound to a chiral amine, which could then serve as a key intermediate. For example, the synthesis of certain β-blockers or antiviral agents often involves chiral amino alcohol fragments. While direct evidence for this compound is lacking, the general strategy is well-precedented.

Table 1: Potential Conversion of this compound to Chiral Amines

| Precursor | Reagents | Product | Potential Pharmaceutical Class |

| This compound | 1. TsCl, Py; 2. NaN3; 3. H2, Pd/C | (2S)-1-(2-Methoxyphenyl)propan-2-amine | Antidepressants, Antivirals |

| This compound | 1. PPh3, DIAD, DPPA; 2. PPh3, H2O | (2R)-1-(2-Methoxyphenyl)propan-2-amine | β-Blockers, Antidiabetics |

This table is illustrative and shows potential transformations based on established chemical principles.

The synthesis of natural products often represents a significant challenge due to their complex and stereochemically rich structures. Chiral building blocks sourced from the "chiral pool" are invaluable in this endeavor. The structure of this compound, containing both a stereogenic center and aromatic functionality, makes it a plausible starting material for the construction of certain natural product cores.

For example, the phenylpropanoid skeleton is a common motif in a wide variety of natural products. By modifying the functional groups of this compound, it could be elaborated into more complex structures. The methoxy (B1213986) group on the aromatic ring also provides a handle for further functionalization, such as demethylation to a phenol (B47542), which can then be used in coupling reactions or as a directing group in electrophilic aromatic substitution. The construction of lignan (B3055560) and neolignan natural products, for instance, often involves the coupling of phenylpropanoid units.

As a Chiral Ligand in Asymmetric Catalysis

Perhaps one of the most powerful applications of chiral molecules is in the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The hydroxyl group and the phenyl ring of this compound provide anchor points for the synthesis of chiral ligands.

The design of effective chiral ligands is a central theme in asymmetric catalysis. wikipedia.org The this compound scaffold could be a precursor to various types of ligands, such as phosphine (B1218219), amine, or mixed donor P,N or P,O ligands. The general approach would involve the derivatization of the hydroxyl group and/or the aromatic ring with a coordinating group, such as a diphenylphosphino moiety.

The structure-activity relationship (SAR) of such ligands would be highly dependent on the nature of the coordinating atoms, the steric bulk around the stereocenter, and the electronic properties of the methoxyphenyl group. For instance, the methoxy group at the ortho position could potentially act as a hemilabile coordinating group, which can reversibly bind to the metal center during the catalytic cycle, influencing both activity and enantioselectivity. The steric hindrance provided by the methyl group and the phenyl ring would create a specific chiral environment around the metal center, which is crucial for discriminating between the two prochiral faces of a substrate.

Asymmetric hydrogenation is one of the most widely used and powerful methods for the synthesis of chiral compounds. researchgate.net Chiral phosphine ligands are commonly employed in combination with transition metals like rhodium, ruthenium, and iridium to achieve high enantioselectivities. A chiral phosphine ligand derived from this compound could potentially be effective in the asymmetric hydrogenation of various substrates, such as olefins and ketones. researchgate.net

For instance, a P,O-type ligand could be synthesized by phosphinylation of the hydroxyl group. The performance of such a ligand in the asymmetric hydrogenation of a benchmark substrate like methyl (Z)-α-acetamidocinnamate could be evaluated. The enantiomeric excess (ee) of the product would provide a direct measure of the ligand's effectiveness.

Table 2: Hypothetical Performance of a this compound-derived Ligand in Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / Ligand | N-Acetyl-D-phenylalanine methyl ester | >95 | >90 |

| Acetophenone | [RuCl2(p-cymene)]2 / Ligand / Base | (R)-1-Phenylethanol | >98 | >95 |

This table is hypothetical and illustrates the expected outcomes based on the performance of similar chiral P,O-ligands.

Beyond hydrogenation, chiral ligands derived from this compound could find applications in a variety of other asymmetric transformations. A prominent example is the asymmetric addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com

A ligand synthesized from this compound could be used to control the stereochemical outcome of the addition of a nucleophile, such as a dialkylzinc reagent, to an aldehyde. The chiral environment created by the ligand would favor the formation of one enantiomer of the resulting secondary alcohol over the other. The ortho-methoxy group could again play a crucial role in coordinating the metal and influencing the transition state geometry.

As a Chiral Auxiliary for Diastereoselective Reactions

There is currently no available scientific literature demonstrating the use of this compound as a chiral auxiliary to induce diastereoselectivity in chemical reactions.

Formation of Chiral Adducts for Separation

No published data exists on the formation of chiral adducts or diastereomers derived from this compound for the purpose of separation.

Cleavage and Recovery of the Auxiliary

Methodologies for the cleavage of this compound from a substrate and its subsequent recovery have not been described in the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2s 1 2 Methoxyphenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a chiral molecule like (2S)-1-(2-methoxyphenyl)propan-2-ol, NMR provides detailed information about the connectivity of atoms and the stereochemical environment. In a standard achiral solvent, the NMR spectra of the (2S)- and (2R)-enantiomers are identical.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer a detailed picture of the molecular framework of 1-(2-methoxyphenyl)propan-2-ol (B107072).

The ¹H NMR spectrum reveals distinct signals for each unique proton environment. The aromatic protons on the methoxy-substituted ring typically appear as a complex multiplet in the downfield region. The methoxy (B1213986) group itself gives rise to a sharp singlet. The protons of the propan-2-ol chain show characteristic splitting patterns: the methyl group protons appear as a doublet, the methine proton of the C2-hydroxyl group as a multiplet, and the methylene (B1212753) protons at C1 as two diastereotopic protons, each appearing as a doublet of doublets. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons will have signals in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the propanol (B110389) side chain having characteristic shifts. The carbons of the propan-2-ol side chain and the methoxy group will appear in the upfield region of the spectrum. docbrown.info

¹H NMR Spectral Data for 1-(2-Methoxyphenyl)propan-2-ol

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.85 - 7.25 | m |

| OCH₃ | 3.85 | s |

| CH(OH) | 4.05 - 4.15 | m |

| CH₂ | 2.65 - 2.85 | dd |

| CH₃ | 1.20 | d |

| OH | Variable | s (broad) |

Note: Data is for the racemic mixture and may vary slightly based on solvent and concentration. m = multiplet, s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR Spectral Data for 1-(2-Methoxyphenyl)propan-2-ol

| Carbon | Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 110.3, 120.8, 127.6, 130.4 |

| C-O (Aromatic) | 157.5 |

| C-C (Aromatic) | 128.9 |

| CH(OH) | 68.5 |

| OCH₃ | 55.2 |

| CH₂ | 41.5 |

| CH₃ | 23.5 |

Note: Data is for the racemic mixture and may vary slightly based on solvent and concentration.

2D NMR Techniques for Structural Assignment (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. For 1-(2-methoxyphenyl)propan-2-ol, cross-peaks would be observed between the methine proton (CH-OH) and the adjacent methylene (CH₂) and methyl (CH₃) protons. It would also show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methine proton to the ¹³C signal of the CH(OH) carbon, the ¹H signal of the methyl protons to the ¹³C signal of the CH₃ carbon, and so on for all protonated carbons. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. Similarly, the protons of the methylene group (C1) would show a correlation to the aromatic carbon at the point of attachment.

Chiral NMR for Enantiomeric Purity Determination

To determine the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. Since enantiomers have identical NMR spectra in achiral solvents, a chiral environment must be created in the NMR tube. This is typically achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum. The enantiomeric excess (% ee) can then be determined by integrating the corresponding signals.

Chiral Derivatizing Agents (CDAs): These agents react with the alcohol functional group of the analyte to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each. A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern of 1-(2-methoxyphenyl)propan-2-ol is characteristic of an alcohol and an aromatic ether.

The molecular ion peak [M]⁺ at m/z 166 would be observed. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 148 ([M-H₂O]⁺). youtube.com Another typical fragmentation is the alpha-cleavage, the breaking of the bond adjacent to the oxygen atom. For 1-(2-methoxyphenyl)propan-2-ol, cleavage between C1 and C2 would lead to the formation of a stable benzylic cation. The most prominent peak in the mass spectrum is often the base peak, which for this compound is observed at m/z 122. nih.gov This can be attributed to the formation of the methoxybenzyl cation. Other significant fragments are also observed.

Key Fragments in the Mass Spectrum of 1-(2-Methoxyphenyl)propan-2-ol nih.gov

| m/z | Proposed Fragment |

| 166 | [C₁₀H₁₄O₂]⁺ (Molecular Ion) |

| 148 | [C₁₀H₁₂O]⁺ |

| 122 | [C₈H₁₀O]⁺ |

| 121 | [C₈H₉O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₁₀H₁₄O₂ by matching the experimentally measured exact mass with the theoretically calculated mass (166.0994 g/mol ). nih.gov This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural analysis of this compound. These methods provide detailed information regarding the functional groups present, intermolecular interactions such as hydrogen bonding, and the conformational landscape of the molecule.

The infrared spectrum of 1-(2-methoxyphenyl)propan-2-ol is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent of these is a broad absorption band typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the secondary alcohol group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, a common feature in the condensed phase of alcohols. uq.edu.au

The presence of the aromatic ring and the methoxy group gives rise to several other characteristic signals. C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the propanol backbone and the methyl group of the methoxy moiety appear in the 2850-3000 cm⁻¹ range. mdpi.com The C-O stretching vibration of the secondary alcohol typically appears as a strong band between 1000 and 1200 cm⁻¹, while the aryl ether C-O stretching of the methoxy group is also found in this region, often coupled with other vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman spectra, the aromatic ring vibrations are often strong and well-defined, providing a clear fingerprint of the molecule. mdpi.com The key vibrational modes for 1-(2-methoxyphenyl)propan-2-ol are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | IR |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |

| C=C Stretch | 1450-1600 | IR, Raman | |

| Alkyl Groups (-CH₃, -CH₂, -CH) | C-H Stretch | 2850-3000 | IR, Raman |

| Alcohol | C-O Stretch | 1000-1200 | IR |

| Methoxy (-OCH₃) | C-O Stretch (Aryl ether) | 1200-1275 (asymmetric) | IR |

| 1000-1075 (symmetric) | IR |

This table presents typical wavenumber ranges. Actual peak positions can vary based on the specific molecular environment and phase.

The rotational freedom around the C-C and C-O single bonds in this compound allows for the existence of multiple conformational isomers (conformers). These conformers can differ in the orientation of the hydroxyl, methoxy, and phenyl groups relative to each other. Vibrational spectroscopy, in conjunction with theoretical calculations, can be employed to study this conformational heterogeneity. nih.gov

Different conformers may exhibit subtle but distinct vibrational frequencies, particularly for modes involving the flexible parts of the molecule. For instance, the O-H and C-O stretching frequencies can be sensitive to the specific intramolecular environment, which changes with conformation. In solution, the presence of multiple conformers can lead to the splitting or broadening of certain vibrational bands. nih.gov By comparing the experimental IR and Raman spectra with spectra predicted for different stable conformers (calculated using methods like Density Functional Theory), it is possible to identify the conformers present at equilibrium and even estimate their relative populations.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov For a chiral molecule like this compound, crystallizing it as a single enantiomer allows for the unambiguous assignment of the (S) or (R) configuration at the stereocenter.

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the atoms can be determined. To establish the absolute configuration, a phenomenon known as anomalous scattering is utilized. rsc.org When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical.

For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effect is weak. pdr-separations.com However, modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for the reliable determination of absolute configuration even without the presence of a heavy atom. rsc.org The Flack parameter, which refines to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure, is a key indicator of the correctness of the assigned absolute configuration. rsc.org

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the principles described are fully applicable, and should a suitable crystalline sample be obtained, X-ray crystallography would provide conclusive proof of its absolute stereochemistry.

Chromatographic Methods for Purification and Enantiomeric Separation

Chromatographic techniques are indispensable for the purification of 1-(2-methoxyphenyl)propan-2-ol from reaction mixtures and for the separation of its enantiomers.

For general purification to remove impurities with different polarities, techniques like flash column chromatography using silica (B1680970) gel are commonly employed. researchgate.net The choice of solvent system (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

The separation of the (S) and (R) enantiomers requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful methods for this purpose.

Chiral HPLC: Enantioselective HPLC is frequently performed using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for separating a wide range of chiral compounds, including aryl alcohols. nih.govmdpi.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol modifier (like 2-propanol or ethanol), plays a crucial role in achieving enantioselectivity.

Chiral GC: For volatile compounds like 1-(2-methoxyphenyl)propan-2-ol, chiral GC is a highly effective separation technique. These separations are typically carried out using capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. rsc.org Derivatized cyclodextrins, such as those with permethylated or other substituted groups, create a chiral environment within the column that allows for differential interaction with the enantiomers, resulting in their separation. rsc.org The choice of the specific cyclodextrin derivative and the temperature program are key parameters for optimizing the resolution of the enantiomers.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Purification |

| Chiral HPLC | Amylose or Cellulose-based CSP (e.g., Chiralpak AD) | Hexane/2-Propanol | Enantiomeric Separation |

| Chiral GC | Derivatized β-Cyclodextrin | Helium or Hydrogen | Enantiomeric Separation |

Computational and Theoretical Studies on 2s 1 2 Methoxyphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of medium-sized organic molecules like (2S)-1-(2-methoxyphenyl)propan-2-ol.

DFT calculations are used to optimize the molecule's geometry and to determine its electronic structure. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ), indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups as sites for electrophilic attack, while the aromatic ring and hydrogen atoms would show regions of positive potential.

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

This data is illustrative and based on typical values for similar aromatic alcohols calculated at the B3LYP/6-311G(d,p) level.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.15 |

| Electronegativity (χ) | 3.20 |

| Chemical Hardness (η) | 3.05 |

| Global Softness (S) | 0.33 |

| Electrophilicity Index (ω) | 1.68 |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy calculations and the description of subtle electronic effects like dispersion forces.

For this compound, high-accuracy ab initio calculations are crucial for resolving small energy differences between various conformers. Studies on the analogous compound 1-phenyl-2-propanol (B48451) have demonstrated that ab initio calculations (e.g., at the STO-3G or 4-31G level) can successfully predict the most stable conformation, which is stabilized by a weak intramolecular OH-π hydrogen bond. scispace.com Applying these high-level methods to the title compound would provide a definitive energy ranking of its possible spatial arrangements, accounting for the electronic influence of the ortho-methoxy group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol (B110389) side chain and its orientation relative to the methoxyphenyl ring mean that this compound can exist in multiple conformations.

Conformational analysis aims to identify all stable, low-energy conformers of a molecule and to map the potential energy landscape that governs their interconversion. This is typically done by systematically rotating the molecule's single bonds (e.g., C-C and C-O bonds) and calculating the energy at each step.

For this compound, the key dihedral angles are around the C1-C2 bond of the propane (B168953) chain and the C-O bond of the hydroxyl group. Computational studies on similar phenylpropanols reveal that the most stable conformers are often those that minimize steric hindrance between the large phenyl and methyl groups. scispace.com The presence of the ortho-methoxy group introduces additional steric and electronic factors that influence these preferences. The energy landscape would reveal the energy barriers between these conformers, determining how readily they can interconvert at a given temperature.

Interactive Table 2: Predicted Stable Conformers and Relative Energies for this compound

Energies are hypothetical, based on analogies with 1-phenyl-2-propanol, and represent the relative stability of different spatial arrangements.

| Conformer ID | Phenyl-Methyl Orientation | OH-Phenyl Orientation | Relative Energy (kcal/mol) | Key Feature |

| A | Anti | Gauche | 0.00 | Intramolecular OH···O(methoxy) hydrogen bond possible |

| B | Gauche | Anti | 0.75 | Steric interaction between phenyl and methyl groups |

| C | Gauche | Gauche | 1.20 | Higher steric strain |

| D | Anti | Gauche | 0.25 | Intramolecular OH···π interaction possible |

The structure of this compound allows for the formation of specific intramolecular (internal) hydrogen bonds that can stabilize certain conformations. Two primary types of such interactions are possible:

OH···O(methoxy) Interaction: A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the oxygen atom of the nearby ortho-methoxy group. This creates a five-membered ring structure that can significantly stabilize the conformer. Studies on 2-methoxyphenol show that this intramolecular bond is a dominant feature. researchgate.net

OH···π Interaction: The hydroxyl group can also act as a hydrogen bond donor to the electron-rich π-system of the benzene (B151609) ring. This type of non-conventional hydrogen bond has been computationally identified as the key stabilizing interaction in the most stable conformer of 1-phenyl-2-propanol. scispace.com

Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to confirm and characterize these weak interactions. They provide data on electron density transfer and bond critical points, offering quantitative proof of a bonding interaction. The presence and relative strength of these competing intramolecular interactions are critical in determining the molecule's preferred three-dimensional shape.

Mechanistic Modeling of Asymmetric Transformations

As a chiral alcohol, this compound can be a product of an asymmetric reduction or can serve as a chiral auxiliary or ligand in an asymmetric synthesis. Computational modeling is essential for understanding the mechanisms of these transformations and the origins of enantioselectivity.

For instance, if this alcohol were the product of an asymmetric reduction of 1-(2-methoxyphenyl)propan-2-one, mechanistic modeling (often using DFT) would be used to study the reaction pathway. This involves:

Modeling Reactants: Building models of the ketone substrate and the chiral catalyst (e.g., a chiral borane (B79455) or a transition-metal complex).

Locating Transition States: Identifying the transition state structures for the delivery of the hydride to both the Re and Si faces of the carbonyl group. The transition state leading to the (S)-enantiomer would be compared to the one leading to the (R)-enantiomer.

Calculating Activation Energies: The energy difference between the two diastereomeric transition states (ΔΔG‡) is calculated. A lower activation energy for the pathway leading to the (S)-product explains the stereochemical outcome. This energy difference can be used to theoretically predict the enantiomeric excess (ee) of the reaction.

These models provide detailed insight into the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) within the transition state that dictate which enantiomer is formed preferentially.

Transition State Analysis for Enantioselectivity Rationalization

The enantioselective synthesis of chiral alcohols such as this compound is often achieved through the asymmetric reduction of a prochiral ketone. A prominent method for this transformation is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one, using a catalyst system like those developed by Noyori, which typically involve a Ruthenium(II) center and a chiral diamine ligand. acs.orgsigmaaldrich.com

Transition state analysis is a computational method used to understand the origin of stereoselectivity in such reactions. It involves locating the transition state structures for the competing reaction pathways—one leading to the (S)-enantiomer and the other to the (R)-enantiomer—and calculating their relative energies. The enantiomeric excess (ee) of the reaction is directly related to the energy difference (ΔΔG‡) between these two diastereomeric transition states.

In the context of the ATH of 1-(2-methoxyphenyl)propan-2-one, the reaction is believed to proceed through a six-membered pericyclic transition state. sigmaaldrich.comacs.org Computational modeling, typically using Density Functional Theory (DFT), can elucidate the non-covalent interactions within this transition state that favor the formation of the (S)-product. The analysis would focus on steric clashes and stabilizing interactions (e.g., CH-π interactions) between the substrate's substituents (the 2-methoxyphenyl group and the methyl group) and the chiral ligand's structure.

By calculating the geometries and energies of the transition states, chemists can rationalize why one pathway is lower in energy, thus leading to the observed enantioselectivity. acs.org

Table 1: Hypothetical Transition State Analysis for the Asymmetric Transfer Hydrogenation to form 1-(2-Methoxyphenyl)propan-2-ol (B107072)

| Transition State | Product Enantiomer | Key Steric Interaction (Hypothetical) | Relative Energy (ΔΔG‡) | Expected Outcome |

| TS-S | This compound | Favorable placement of the small methyl group away from the ligand's bulky phenyl group. | Lower | Major Product |

| TS-R | (2R)-1-(2-methoxyphenyl)propan-2-ol | Unfavorable steric clash between the larger 2-methoxyphenyl group and the ligand's bulky phenyl group. | Higher | Minor Product |

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to chart the energetic landscape of a chemical reaction as it progresses from reactants to products. arxiv.org It provides a detailed profile of the minimum energy path, identifying key points such as intermediates and transition states. arxiv.org This method is particularly useful for studying complex dynamics in structured environments, such as reactions in solution. arxiv.org

For the formation of this compound via asymmetric transfer hydrogenation, the reaction coordinate could be defined as a composite of the bond-breaking and bond-forming events: the transfer of the hydride from the metal catalyst to the ketone's carbonyl carbon and the transfer of a proton from the ligand's amine group to the carbonyl oxygen. acs.org

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Strategic Disconnections for Efficient Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to known, reliable chemical reactions.

For this compound, several strategic disconnections can be proposed:

Functional Group Interconversion (FGI): The most direct and stereochemically relevant disconnection is an FGI of the secondary alcohol. This leads back to the prochiral ketone, 1-(2-methoxyphenyl)propan-2-one . This precursor can then be synthesized enantioselectively using methods like asymmetric transfer hydrogenation, as previously discussed. This is a powerful strategy as it isolates the challenge to a single, well-studied stereoselective transformation.

C-C Bond Disconnection (Grignard-type): A disconnection can be made at the C1-C2 bond. This leads to two synthons: a 2-methoxybenzyl synthon (e.g., 2-methoxybenzyl bromide ) and an acetaldehyde (B116499) synthon. In the forward direction, this corresponds to a Grignard reaction between 2-methoxybenzylmagnesium bromide and acetaldehyde. While effective for creating the carbon skeleton, this approach would produce a racemic mixture of the alcohol, requiring a subsequent chiral resolution step.

C-C Bond Disconnection (alternative): Another C-C disconnection, between the phenyl ring and the propane chain, is also possible. This would lead to a 2-methoxyphenyl anion synthon (from 2-bromoanisole) and a propylene (B89431) oxide synthon. This route also generates a racemic product and is generally a common strategy for creating phenylethanol-type structures.

Of these, the FGI approach is superior for an efficient, asymmetric synthesis as it allows for the direct installation of the chiral center with high enantiomeric purity.

Application of Retrosynthesis Software Tools

To plan a synthesis for this compound, a chemist could input its structure into a software tool. The program would then generate potential routes by applying retrosynthetic rules or machine learning models. The user can often customize the search by setting constraints such as the maximum cost of starting materials, the exclusion of certain protecting groups, or a preference for stereoselective reactions. cas.orgsigmaaldrich.comsynthiaonline.com

Several prominent software tools are available for this purpose.

Table 2: Examples of Modern Retrosynthesis Software

| Software Tool | Developer / Provider | Core Technology | Key Features |

| Synthia® | Merck KGaA (Sigma-Aldrich) | Expert-coded rules based on known chemical transformations. sigmaaldrich.comsynthiaonline.com | Identifies novel and published pathways, filters by reaction conditions, avoids unwanted reaction classes, links to commercially available starting materials. sigmaaldrich.comsynthiaonline.com |

| CAS SciFinder® | Chemical Abstracts Service (CAS) | Utilizes the comprehensive, human-curated CAS reaction database. cas.org | Integrates retrosynthesis planning with reaction details, substance data, and commercial supplier information; allows customization of the plan. cas.org |

| IBM RXN for Chemistry | IBM | AI-based, using a neural machine translation model. chemcopilot.com | A free-to-access cloud platform that predicts reaction outcomes and retrosynthetic pathways from molecular structures. chemcopilot.com |

| ChemCopilot | ChemCopilot | Machine learning combined with green chemistry principles. chemcopilot.com | Focuses on generating safer, sustainable, and regulatory-compliant synthetic routes. chemcopilot.com |

Molecular Docking Studies (focused on understanding interactions in catalysis)

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein or enzyme (receptor). This method is crucial for understanding the structural basis of catalysis and selectivity.

While asymmetric synthesis is one way to obtain this compound, another common method is the kinetic resolution of the racemic alcohol. This often involves using an enzyme, such as a lipase (B570770), which selectively catalyzes a reaction (e.g., acylation) on one enantiomer faster than the other. Molecular docking can be used to rationalize the enantiopreference of such enzymatic resolutions.

A hypothetical docking study to understand the resolution of racemic 1-(2-methoxyphenyl)propan-2-ol would proceed as follows:

Receptor Preparation: A high-resolution 3D crystal structure of a lipase, such as Candida antarctica Lipase B (CALB), would be obtained from the Protein Data Bank.

Ligand Preparation: 3D structures of both (2S)- and (2R)-1-(2-methoxyphenyl)propan-2-ol would be generated and energy-minimized.

Docking Simulation: Both enantiomers would be docked into the active site of the lipase. The active site contains a catalytic triad (B1167595) (e.g., Ser-His-Asp) responsible for the catalytic activity. nih.gov

Analysis of Results: The docking software calculates a binding score (estimating binding affinity) and provides the predicted binding poses for each enantiomer. The analysis would focus on the proximity of the alcohol's hydroxyl group to the catalytic serine and the interactions of the molecule's other substituents with the enzyme's binding pocket.

The enantioselectivity arises from the differential fit of the two enantiomers in the chiral environment of the active site. The enantiomer that can adopt a more stable conformation, with more favorable hydrogen bonds and hydrophobic interactions and fewer steric clashes, will be the preferred substrate for the enzyme. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Analysis for Lipase-Catalyzed Resolution of 1-(2-Methoxyphenyl)propan-2-ol

| Enantiomer | Interaction with Catalytic Serine | Fit in Hydrophobic Pocket | Predicted Binding Affinity | Outcome in Kinetic Resolution |

| (S)-enantiomer | Sub-optimal distance/angle for nucleophilic attack by Serine's hydroxyl group. | The 2-methoxyphenyl group may cause a steric clash with a part of the binding pocket. | Lower | Unreacted (alcohol is recovered) |

| (R)-enantiomer | Optimal distance and orientation for the hydroxyl group to be acylated by the Ser-His dyad. | The phenyl and methyl groups fit well into the small and large hydrophobic pockets of the enzyme. | Higher | Reacts (is converted to the ester) |

This type of computational study provides a powerful, atom-level rationale for the experimentally observed selectivity of catalytic systems.

Synthesis and Exploration of Novel Derivatives and Analogues of 2s 1 2 Methoxyphenyl Propan 2 Ol

Structural Modifications at the Aromatic Ring

The 2-methoxyphenyl group of (2S)-1-(2-methoxyphenyl)propan-2-ol is a prime site for structural variation, allowing for the modulation of electronic and steric properties. Electrophilic aromatic substitution reactions are a cornerstone of such modifications. wikipedia.orguci.edumasterorganicchemistry.comyoutube.com The methoxy (B1213986) group is an ortho-, para-directing activator, while the propan-2-ol substituent is generally considered a weak deactivator and also directs to ortho and para positions. Given the steric hindrance from the propanol (B110389) chain at the ortho position, electrophilic attack is most likely to occur at the positions para and ortho to the methoxy group.

Halogenation and Alkyl/Alkoxy Substitutions

The introduction of halogen atoms or new alkyl/alkoxy groups onto the aromatic ring can significantly influence the pharmacological and physicochemical properties of the resulting derivatives.

Halogenation: Direct halogenation of the aromatic ring can be achieved using various methods. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst like FeBr₃. masterorganicchemistry.com Chlorination can be similarly effected with N-chlorosuccinimide (NCS) or Cl₂/FeCl₃. These reactions are expected to yield a mixture of mono- and di-substituted products, primarily at the positions activated by the methoxy group. Photocatalytic methods offer a milder alternative for halogenation, potentially providing greater selectivity.

Alkyl/Alkoxy Substitutions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups, respectively. wikipedia.orgmasterorganicchemistry.comyoutube.com For example, reaction with an alkyl halide in the presence of a Lewis acid such as AlCl₃ could introduce an alkyl group onto the ring. However, these reactions can be prone to polyalkylation and carbocation rearrangements. A more controlled approach involves Friedel-Crafts acylation followed by reduction of the resulting ketone. To introduce further alkoxy groups, demethylation of the existing methoxy group to a phenol (B47542), followed by Williamson ether synthesis with an appropriate alkyl halide, presents a viable route.

| Modification | Reagents and Conditions | Expected Major Products |

| Bromination | Br₂ / FeBr₃ | 4-bromo-1-(2-methoxyphenyl)propan-2-ol, 6-bromo-1-(2-methoxyphenyl)propan-2-ol |

| Chlorination | Cl₂ / FeCl₃ | 4-chloro-1-(2-methoxyphenyl)propan-2-ol, 6-chloro-1-(2-methoxyphenyl)propan-2-ol |

| Alkylation | R-Cl / AlCl₃ | 4-alkyl-1-(2-methoxyphenyl)propan-2-ol, 6-alkyl-1-(2-methoxyphenyl)propan-2-ol |

| Acylation | RCOCl / AlCl₃ | 4-acyl-1-(2-methoxyphenyl)propan-2-ol, 6-acyl-1-(2-methoxyphenyl)propan-2-ol |

Ring Annulation Strategies

The construction of fused ring systems onto the existing phenyl group can lead to conformationally restricted analogues with novel biological activities. One potential strategy involves the synthesis of dibenzofuran (B1670420) derivatives. This could be initiated by the introduction of a hydroxyl group ortho to the existing methoxy group. Subsequent palladium-catalyzed intramolecular cyclization of a suitably functionalized derivative, such as an O-iododiaryl ether, could then form the furan (B31954) ring, yielding a tetracyclic structure. biointerfaceresearch.comresearchgate.net Another approach could involve a multi-step sequence starting with the elaboration of the aromatic ring with a side chain that can participate in a ring-closing reaction, such as an intramolecular Friedel-Crafts reaction or a transition metal-catalyzed C-H activation/cyclization.

Diversification of the Propanol Backbone

The propanol backbone offers several sites for modification, including the C1 and C3 positions and the potential for introducing new stereocenters.

Variations at the C1 and C3 Positions

Modifications at the C1 and C3 positions of the propanol chain can alter the spacing and orientation of the aromatic ring and the hydroxyl group, which can be critical for biological interactions.

C1 Position: The C1 position can be functionalized through various means. For instance, the synthesis of analogues where the phenyl ring is connected via an ether linkage, such as 1-(2-methoxyphenoxy)propan-2-ol, has been reported. rsc.org This can be achieved through the reaction of 2-methoxyphenol with a suitable propylene (B89431) oxide derivative. Furthermore, the introduction of different substituents at the C1 position can be accomplished by starting from a different precursor, for example, by using a substituted benzyl (B1604629) halide to alkylate a suitable acetoacetate (B1235776) derivative, followed by reduction and chiral resolution.

C3 Position: The methyl group at the C3 position can be a target for modification. One approach involves the oxidation of the primary alcohol (after protection of the secondary alcohol) to an aldehyde or carboxylic acid. This functional group handle can then be used for a variety of transformations, such as chain extension via Wittig-type reactions or conversion to amides or esters. Alternatively, starting from a different synthetic route, for example, using a substituted ketone in a Grignard reaction with a suitable organometallic reagent, could introduce diversity at the C3 position.

| Position | Modification Strategy | Example Derivative |

| C1 | Ether Linkage | 1-(2-methoxyphenoxy)propan-2-ol |

| C1 | Alkyl Substitution | 1-(2-methoxyphenyl)butan-2-ol |

| C3 | Oxidation and Derivatization | 3-(2S)-(2-methoxyphenyl)-2-hydroxypropanoic acid |

| C3 | Chain Extension | (4S)-4-(2-methoxyphenyl)pentan-3-ol |

Introduction of Additional Chiral Centers

The diastereoselective introduction of new chiral centers onto the propanol backbone can lead to a library of stereoisomers with distinct biological profiles. The existing (S)-hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions. For example, an aldol (B89426) reaction with an aldehyde, after protection of the existing hydroxyl group and conversion of the C1 position to a suitable nucleophile, could introduce a new stereocenter at the C1 position. The stereoselectivity of such a reaction would be influenced by the chiral auxiliary effect of the protected (S)-propan-2-ol moiety. Similarly, diastereoselective alkylation of a derivative at a position alpha to a carbonyl group, which could be introduced by oxidation of the hydroxyl group, is another potential strategy. nih.gov

Conjugation with Other Chiral Scaffolds

The conjugation of this compound to other chiral molecules can result in novel hybrid structures with unique and potentially synergistic properties. The synthesis of axially chiral biaryls is an area of significant interest, and the principles of their synthesis can be applied here. rsc.orgnih.govuow.edu.aursc.orgnih.gov For instance, the hydroxyl group of the parent compound could be used as a handle to form an ether or ester linkage with another chiral molecule, such as a carbohydrate, an amino acid derivative, or another chiral alcohol.

A potential synthetic route could involve the coupling of the this compound scaffold with a second chiral aromatic unit via a transition metal-catalyzed cross-coupling reaction. For example, after functionalizing the aromatic ring of the parent compound with a boronic acid or a halide, a Suzuki or a Negishi coupling with a suitably functionalized chiral partner could yield a chiral biaryl conjugate. The stereochemical outcome of such a coupling could be influenced by the existing chirality in both coupling partners, potentially leading to diastereoselective synthesis of the target conjugate.

Design of Hybrid Chiral Catalysts/Ligands

The design of effective chiral ligands is paramount in asymmetric catalysis, aiming to create a specific three-dimensional environment around a metal center to control the stereochemical outcome of a reaction. The structure of this compound is well-suited for its incorporation into various ligand frameworks. The hydroxyl group can be derivatized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, while the phenyl ring can be functionalized to tune the steric and electronic properties of the resulting ligand.

Research in this area often focuses on creating bidentate or tridentate ligands, which can form stable chelate complexes with transition metals. For instance, the hydroxyl group can be converted into a phosphinite or phosphoramidite, common coordinating groups in highly successful chiral ligands. The ether linkage of the methoxy group also presents a potential coordination site, allowing for the design of P,O-type bidentate ligands.

One common strategy involves the reaction of the chiral alcohol with a chlorophosphine reagent (R₂PCl) in the presence of a base to yield a chiral phosphinite ligand. The nature of the 'R' group on the phosphorus atom can be varied to create a library of ligands with different steric and electronic profiles.

| Ligand Type | Synthetic Precursor | Potential Metal Complex | Target Asymmetric Reaction |

| Chiral Phosphinite | This compound, Chlorodiphenylphosphine | Rhodium, Iridium | Asymmetric Hydrogenation |

| Chiral Phosphoramidite | This compound, Phosphorus trichloride, secondary amine | Copper, Rhodium | Conjugate Addition |

| P,O-Bidentate Ligand | Functionalized this compound | Palladium, Nickel | Cross-Coupling Reactions |

This table presents potential synthetic pathways and applications for ligands derived from this compound based on established principles of chiral ligand design. Specific research data for these exact derivatives is not widely published.

Preparation of Polymeric or Immobilized Derivatives

The immobilization of homogeneous catalysts onto solid supports is a significant area of research, as it facilitates catalyst separation from the reaction mixture, enabling recycling and use in continuous flow processes. The hydroxyl functionality of this compound provides a convenient anchor point for its attachment to various polymeric supports.

Commonly used supports include inorganic materials like silica (B1680970) gel and organic polymers such as polystyrene. The choice of support and the linking strategy are crucial for maintaining the catalytic activity and selectivity of the immobilized species.

A typical immobilization process involves first functionalizing the polymer support with a reactive group (e.g., a chloromethyl or isocyanate group). Subsequently, the chiral molecule, or a ligand derived from it, is covalently attached to the support. For example, the hydroxyl group of this compound can react with a chloromethylated polystyrene resin in the presence of a base to form a polymer-bound ether. This immobilized chiral alcohol can then be further modified to generate a supported catalyst.

Another approach is to first synthesize a polymerizable derivative of the chiral compound. For instance, the hydroxyl group can be esterified with acryloyl chloride to produce a chiral monomer. This monomer can then be copolymerized with a suitable achiral monomer (e.g., styrene) to generate a chiral polymer where the active catalytic unit is an integral part of the polymer backbone.

| Support Material | Linkage Chemistry | Resulting System | Potential Advantages |

| Chloromethylated Polystyrene | Ether linkage via Williamson ether synthesis | Heterogeneous chiral catalyst precursor | High loading capacity, chemical stability |

| Silica Gel | Silylation with a functionalized silane | Silica-supported chiral ligand | High surface area, mechanical stability |

| Acrylate (B77674) Polymer | Copolymerization of a chiral acrylate monomer | Chiral polymer with integrated catalytic sites | Reduced leaching of the chiral component |

This table outlines common strategies for the immobilization of chiral molecules like this compound, highlighting the versatility of this compound in the development of heterogeneous catalytic systems.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Catalytic Systems

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Enantioselective catalysis, a process where a chiral catalyst directs a reaction to preferentially form one enantiomer over its mirror image, is a cornerstone of modern organic synthesis. numberanalytics.com Chiral alcohols and their derivatives, such as amino alcohols, are crucial in this field as they can be readily transformed into a wide array of chiral ligands and catalysts. polyu.edu.hkrsc.org

The future development of catalytic systems involving (2S)-1-(2-methoxyphenyl)propan-2-ol is focused on its use as a chiral precursor for "privileged ligands"—structural classes of ligands that demonstrate high levels of enantiocontrol across a variety of metal-catalyzed reactions. pnas.org Research is geared towards designing and synthesizing new ligands where the specific steric and electronic properties of the 2-methoxyphenyl group can be harnessed to create a highly effective chiral environment around a metal center. numberanalytics.com This can lead to catalysts with improved activity and enantioselectivity for specific transformations.

Key areas of development include:

Chiral Oxazoline (B21484) Ligands: Amino alcohols are common precursors for various oxazoline ligands, such as BOX (bisoxazoline) and PHOX (phosphine-oxazoline) ligands. pnas.org These are among the most versatile ligand classes in asymmetric catalysis. pnas.org The this compound scaffold could be elaborated into novel oxazoline derivatives, tailored for specific catalytic processes like asymmetric hydrogenations or aldol (B89426) reactions. numberanalytics.com

Oxazaborolidine Catalysts: Chiral amino alcohols are known to form highly effective oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. polyu.edu.hk Investigating catalysts derived from this compound could yield new reagents with unique selectivity profiles.

Hydroxamic Acid Ligands: Chiral hydroxamic acids have emerged as effective ligands in coordination chemistry, capable of forming complexes with transition metals to induce asymmetric transformations. mdpi.com The hydroxyl group of the subject compound provides a synthetic handle for the creation of new chiral hydroxamic acid ligands.

The table below summarizes various classes of chiral ligands, many of which are derived from chiral alcohol or amino alcohol precursors, and their applications, representing potential development pathways for derivatives of this compound.

| Ligand Class | Common Donor Atoms | Typical Asymmetric Reactions |

| Phosphine (B1218219) Ligands (e.g., BINAP) | P | Hydrogenation, Coupling Reactions |

| Bisoxazoline (BOX) Ligands | N | Aldol Reactions, Diels-Alder Reactions |

| Salen Ligands | N, O | Epoxidation, Aziridination |

| PHOX Ligands | P, N | Allylic Alkylation, Hydrogenation |

| N-heterocyclic carbenes (NHCs) | C | Hydrogenation, Coupling Reactions |

| Chiral Diene Ligands | C (olefin) | Conjugate Addition |

This table is a compilation of data from multiple sources discussing common chiral ligand classes and their applications in asymmetric catalysis. numberanalytics.comacs.org

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and chemical manufacturing industries are increasingly shifting from traditional batch processing to continuous flow chemistry. nih.gov Flow chemistry offers significant advantages, including enhanced safety when handling hazardous reagents, precise control over reaction parameters, improved heat and mass transfer, and greater scalability. nih.govnih.gov This technology is particularly well-suited for the synthesis of chiral molecules, including active pharmaceutical ingredients (APIs). nih.govnih.gov

The integration of chiral catalysts, potentially derived from this compound, into continuous flow systems is a major avenue of future research. This can be achieved in several ways:

Homogeneous Catalysis: A chiral catalyst derived from the subject compound can be used in a flow reactor, moving with the reactants. This requires a downstream separation step to isolate the product and potentially recycle the catalyst. acs.org

Heterogeneous (Immobilized) Catalysis: The chiral catalyst can be immobilized on a solid support. acs.org This approach is highly advantageous as the catalyst remains in the reactor, simplifying product purification and enabling continuous, long-term operation. acs.org Research into robust methods for immobilizing catalysts derived from precursors like this compound is a key objective.

Furthermore, flow reactors are ideal platforms for automated synthesis. nih.govillinois.edu By combining flow technology with automated control and online monitoring, entire multi-step syntheses of chiral drugs can be performed with high efficiency and reproducibility. illinois.edunih.gov The development of processes utilizing building blocks like this compound within such automated systems represents a significant step towards the future of enantiopure compound manufacturing. nih.gov

The following table compares key aspects of batch versus flow synthesis for the production of chiral compounds.